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Compound of Interest

Compound Name: CGP-82996

Cat. No.: B10769079 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the discovery and synthesis of CGP-
82996, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-

Dependent Kinase 6 (CDK6). This document is intended for researchers, scientists, and drug

development professionals interested in the medicinal chemistry and pharmacological

background of this compound.

Introduction to CGP-82996 (CINK4)
CGP-82996, also known as CINK4, is a small molecule inhibitor that has demonstrated

significant potential in cancer research. It belongs to a class of compounds that target the cell

cycle machinery, specifically the G1 phase, by inhibiting the activity of CDK4 and CDK6. These

kinases are crucial for the phosphorylation of the retinoblastoma protein (pRb), a key step in

cell cycle progression. Dysregulation of the CDK4/6-pRb pathway is a common feature in many

cancers, making it a prime target for therapeutic intervention.
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Property Value

IUPAC Name

trans-4-[[6-(ethylamino)-2-[[1-

(phenylmethyl)-1H-indol-5-yl]amino]-4-

pyrimidinyl]amino]-cyclohexanol

Molecular Formula C₂₇H₃₂N₆O

Molecular Weight 456.6 g/mol

CAS Number 359886-84-3

Discovery and Rationale
The discovery of CGP-82996 is rooted in the broader effort to develop selective inhibitors of

cyclin-dependent kinases for cancer therapy. The overactivation of CDK4 and CDK6, often due

to amplification of cyclin D genes or loss of endogenous inhibitors like p16INK4a, leads to

uncontrolled cell proliferation. Therefore, the rationale behind the development of CGP-82996
was to create a molecule that could selectively block the ATP-binding pocket of CDK4 and

CDK6, thereby restoring cell cycle control and inducing apoptosis in cancer cells.

While the seminal discovery publication for CGP-82996 is not readily available in the public

domain, its emergence is part of the extensive research into pyrimidine-based kinase inhibitors.

The core structure, a substituted diaminopyrimidine, is a common scaffold for kinase inhibitors

due to its ability to form key hydrogen bond interactions within the ATP-binding site of these

enzymes.

Biological Activity and Quantitative Data
CGP-82996 has been characterized as a potent inhibitor of CDK4 and CDK6, with

demonstrated activity in both enzymatic and cell-based assays.

Table 1: In Vitro Kinase Inhibitory Activity of CGP-82996
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Target Kinase IC₅₀ (µM)

CDK4/cyclin D1 1.5

CDK6/cyclin D1 5.6

Cdk5/p35 25

Table 2: Cellular Activity of CGP-82996

Cell Line Assay Effect

U2OS (osteosarcoma) Cell Cycle Analysis G1 phase arrest

U2OS (osteosarcoma) Apoptosis Assay Induction of apoptosis

Various Cancer Cell Lines Proliferation Assay Inhibition of cell growth

Synthesis Pathway
The synthesis of CGP-82996 involves a multi-step process culminating in the assembly of the

final molecule from key building blocks. While a specific, detailed experimental protocol from a

primary discovery paper is not available, a plausible synthetic route can be inferred from

established organic chemistry principles and published syntheses of analogous compounds.

The general strategy involves the sequential construction of the substituted pyrimidine core.

A potential logical workflow for the synthesis is outlined below:
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Starting Materials

Synthesis of Diaminopyrimidine Core

Synthesis of N-Benzyl-5-aminoindole

Coupling Reaction Final Product (CGP-82996) Purification and Characterization

Pyrimidine Core Synthesis

Indole Moiety Synthesis

Final Coupling

2,4-dichloro-6-(ethylamino)pyrimidine Intermediate 1
+ B, SNAr

trans-4-aminocyclohexanol

CGP-82996
+ G, SNAr

5-nitroindole 1-benzyl-5-nitroindole
+ E, Benzylation

Benzyl bromide

1-benzyl-5-aminoindole
Reduction
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To cite this document: BenchChem. [Unveiling CGP-82996: A Technical Primer on its
Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10769079#cgp-82996-discovery-and-synthesis-
pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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